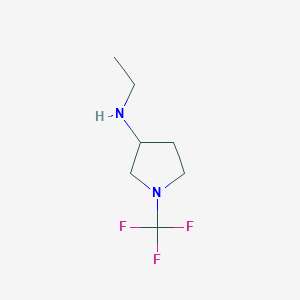
(4-((2,5-Dimethoxy-4-methylphenyl)thio)phenyl)diazenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((2,5-Dimethoxy-4-methylphenyl)thio)phenyl)diazenesulfonic acid is a complex organic compound with a unique structure that includes both aromatic and sulfonic acid functional groups
Méthodes De Préparation
The synthesis of (4-((2,5-Dimethoxy-4-methylphenyl)thio)phenyl)diazenesulfonic acid typically involves multiple steps. One common method includes the reaction of 2,5-dimethoxy-4-methylthiophenol with a diazonium salt derived from 4-aminobenzenesulfonic acid. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
(4-((2,5-Dimethoxy-4-methylphenyl)thio)phenyl)diazenesulfonic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the specific conditions used.
Applications De Recherche Scientifique
(4-((2,5-Dimethoxy-4-methylphenyl)thio)phenyl)diazenesulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which (4-((2,5-Dimethoxy-4-methylphenyl)thio)phenyl)diazenesulfonic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application, but generally involve binding to the target molecule and altering its activity or function.
Comparaison Avec Des Composés Similaires
(4-((2,5-Dimethoxy-4-methylphenyl)thio)phenyl)diazenesulfonic acid can be compared with other similar compounds such as:
- (4-((2,5-Dimethoxyphenyl)thio)phenyl)diazenesulfonic acid
- This compound methyl ester
These compounds share similar structures but differ in specific functional groups or substituents, which can affect their chemical properties and applications
Propriétés
Numéro CAS |
50978-53-5 |
|---|---|
Formule moléculaire |
C15H16N2O5S2 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
[4-(2,5-dimethoxy-4-methylphenyl)sulfanylphenyl]iminosulfamic acid |
InChI |
InChI=1S/C15H16N2O5S2/c1-10-8-14(22-3)15(9-13(10)21-2)23-12-6-4-11(5-7-12)16-17-24(18,19)20/h4-9H,1-3H3,(H,18,19,20) |
Clé InChI |
COEAVMAGUPVAFE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1OC)SC2=CC=C(C=C2)N=NS(=O)(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


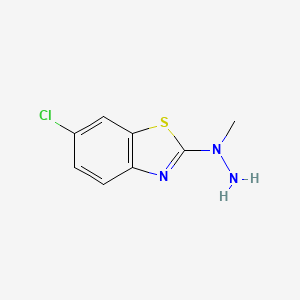
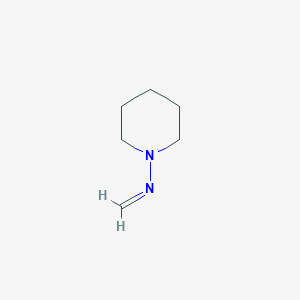
![[1,4]Dioxino[2,3-f][1,3]benzothiazole](/img/structure/B13962696.png)

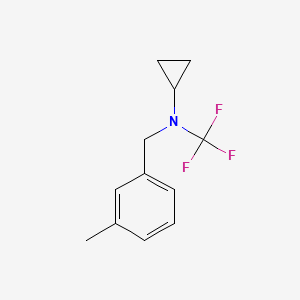

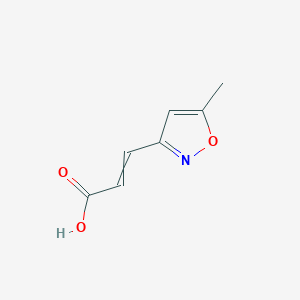
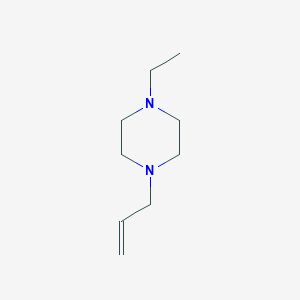

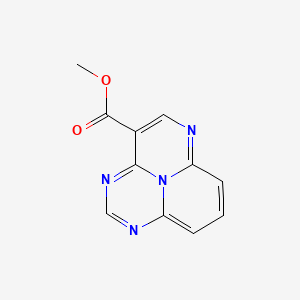
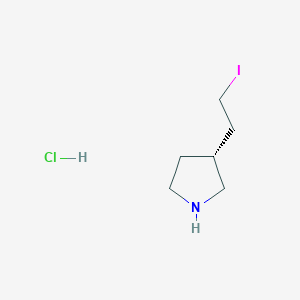

![Methyl 2-acetylbenzo[b]thiophene-6-carboxylate](/img/structure/B13962750.png)
